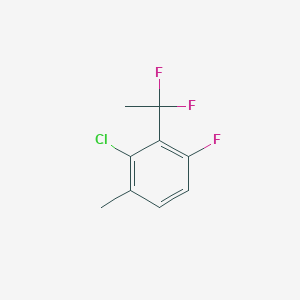
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene
概要
説明
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene is a fluorinated aromatic compound. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals, due to their unique chemical properties, such as increased metabolic stability and enhanced biological activity .
準備方法
The synthesis of 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the base-mediated reaction between phenols and halothane, which provides a broad reaction scope and simple operation without the need for expensive transition-metal catalysts or highly toxic reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Addition Reactions: The difluoroethyl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its fluorinated nature makes it useful in studying metabolic pathways and enzyme interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and activity.
Industry: It can be used in the production of materials with specific properties, such as liquid crystals.
作用機序
The mechanism of action of 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the compound’s absorption, distribution, metabolism, and excretion properties, leading to its effects. The specific pathways involved depend on the biological context in which the compound is used .
類似化合物との比較
Similar compounds to 2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene include:
- 2-Chloro-4-(1,1-difluoroethyl)pyridine
- 2-Chloro-3-(difluoromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
These compounds share the difluoroethyl or difluoromethyl groups but differ in their aromatic ring structures. The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity .
生物活性
2-Chloro-3-(1,1-difluoroethyl)-4-fluoro-1-methylbenzene, a fluorinated aromatic compound, has garnered attention due to its unique chemical properties and potential biological activities. Fluorinated compounds are known for their enhanced metabolic stability and biological efficacy, making them valuable in pharmaceuticals and agrochemicals.
- Molecular Formula : C9H8ClF3
- Molecular Weight : 208.61 g/mol
- CAS Number : 1138444-90-2
The compound features a chlorinated and difluorinated structure, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorinated groups enhance the compound's ability to modulate enzyme activity and influence metabolic pathways. The specific mechanisms may involve:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, potentially altering the compound's biological interactions.
- Metabolic Stability : The presence of fluorine atoms increases resistance to metabolic degradation, allowing for prolonged activity within biological systems.
Enzyme Inhibition
Fluorinated compounds often act as enzyme inhibitors. For instance, analogs of fluorinated benzothiazoles have shown potent inhibition of mushroom tyrosinase, a key enzyme in melanin production. This suggests that similar mechanisms could be explored for this compound in other enzymatic pathways .
Case Studies and Research Findings
Applications in Research
The unique properties of this compound make it a valuable tool in various research fields:
- Pharmaceutical Development : Its stability and biological activity make it a candidate for drug development aimed at treating various diseases.
- Chemical Biology : Used to study metabolic pathways and enzyme interactions due to its reactive functional groups.
- Material Science : Potential applications in creating materials with specific properties due to its unique chemical structure.
特性
IUPAC Name |
3-chloro-2-(1,1-difluoroethyl)-1-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-4-6(11)7(8(5)10)9(2,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYXSNWBQUFFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















